Cas no 660853-62-3 (1-(Cyclopropylmethyl)-1H-pyrazol-5-amine)
1-(Cyclopropylmethyl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine
- 1-(cyclopropylmethyl)-1H-pyrazol-5-amine(SALTDATA: FREE)
- 2-(cyclopropylmethyl)pyrazol-3-amine
- 2-CYCLOPROPYLMETHYL-2H-PYRAZOL-3-YLAMINE
- AG-G-48962
- Ambcb4014317
- CTK5C3485
- MolPort-004-961-636
- SureCN1491074
- MFCD08457366
- DB-336861
- DB-338352
- 1314934-01-4
- KS-6964
- G37750
- AKOS009845830
- F8888-0777
- 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine, AldrichCPR
- SCHEMBL1491074
- Z445154762
- 660853-62-3
- DTXSID50650877
- EN300-109450
-
- MDL: MFCD08457366
- Inchi: 1S/C7H11N3/c8-7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5,8H2
- InChI Key: RALWBLCSFKZYNM-UHFFFAOYSA-N
- SMILES: N1(C(=CC=N1)N)CC1CC1
Computed Properties
- Exact Mass: 137.09500
- Monoisotopic Mass: 137.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- PSA: 43.84000
- LogP: 1.45650
1-(Cyclopropylmethyl)-1H-pyrazol-5-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 25
- Safety Instruction: 45
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(Cyclopropylmethyl)-1H-pyrazol-5-amine Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(Cyclopropylmethyl)-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 069987-250mg |
1-(Cyclopropylmethyl)-1H-pyrazol-5-amine |
660853-62-3 | 95% | 250mg |
£105.00 | 2022-03-01 | |
| Fluorochem | 069987-10g |
1-(Cyclopropylmethyl)-1H-pyrazol-5-amine |
660853-62-3 | 95% | 10g |
£932.00 | 2022-03-01 | |
| Fluorochem | 069987-1g |
1-(Cyclopropylmethyl)-1H-pyrazol-5-amine |
660853-62-3 | 95% | 1g |
£176.00 | 2022-03-01 | |
| Fluorochem | 069987-5g |
1-(Cyclopropylmethyl)-1H-pyrazol-5-amine |
660853-62-3 | 95% | 5g |
£576.00 | 2022-03-01 | |
| Chemenu | CM304590-1g |
1-(Cyclopropylmethyl)-1H-pyrazol-5-amine |
660853-62-3 | 95% | 1g |
$443 | 2021-08-18 | |
| TRC | B424155-100mg |
1-(Cyclopropylmethyl)-1H-pyrazol-5-amine |
660853-62-3 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B424155-500mg |
1-(Cyclopropylmethyl)-1H-pyrazol-5-amine |
660853-62-3 | 500mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B424155-1g |
1-(Cyclopropylmethyl)-1H-pyrazol-5-amine |
660853-62-3 | 1g |
$ 340.00 | 2022-06-07 | ||
| Chemenu | CM304590-1g |
1-(Cyclopropylmethyl)-1H-pyrazol-5-amine |
660853-62-3 | 95% | 1g |
$230 | 2023-02-17 | |
| Crysdot LLC | CD11077095-1g |
1-(Cyclopropylmethyl)-1H-pyrazol-5-amine |
660853-62-3 | 95+% | 1g |
$469 | 2024-07-18 |
1-(Cyclopropylmethyl)-1H-pyrazol-5-amine Suppliers
1-(Cyclopropylmethyl)-1H-pyrazol-5-amine Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine
Introduction to 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine (CAS No. 660853-62-3)
1-(Cyclopropylmethyl)-1H-pyrazol-5-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This heterocyclic amine, belonging to the pyrazole class, has garnered attention due to its structural versatility and its role as a key intermediate in the synthesis of various pharmacologically relevant molecules. The compound’s molecular formula and chemical properties make it a valuable candidate for further exploration in drug discovery and medicinal chemistry.
The chemical structure of 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine consists of a pyrazole ring substituted with a cyclopropylmethyl group at the 1-position and an amine group at the 5-position. This arrangement contributes to its distinct electronic and steric properties, which are crucial for its interactions with biological targets. The presence of the cyclopropylmethyl group introduces a rigid, three-membered ring that can influence the compound’s binding affinity and selectivity when interacting with proteins or enzymes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine with various biological targets. These studies suggest that the compound may exhibit inhibitory activity against several enzymes involved in inflammatory pathways, making it a promising candidate for the development of novel anti-inflammatory agents. The pyrazole core is well-documented for its role in medicinal chemistry, particularly in the design of kinase inhibitors and other small-molecule drugs.
In vitro studies have begun to uncover the potential pharmacological effects of 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine. Initial experiments indicate that the compound can modulate the activity of certain enzymes, including those implicated in cancer cell proliferation and survival. The amine group at the 5-position of the pyrazole ring is particularly noteworthy, as it provides a site for hydrogen bonding interactions with biological targets, enhancing binding affinity. Additionally, the cyclopropylmethyl group may contribute to steric hindrance, which can be critical for achieving high selectivity.
The synthesis of 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine has been optimized to ensure high yield and purity, making it accessible for further functionalization and derivatization. Modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the pyrazole core efficiently. These methods not only improve scalability but also allow for the introduction of diverse substituents at strategic positions within the molecule.
One of the most exciting aspects of 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine is its potential as a scaffold for drug discovery. By modifying specific functional groups or introducing new substituents, researchers can generate libraries of derivatives with tailored biological activities. This approach has been successfully applied in other areas of medicinal chemistry, where structural modifications have led to the identification of lead compounds with improved pharmacokinetic profiles.
The compound’s solubility and stability are also important factors to consider in its development as a pharmaceutical agent. Preliminary data suggest that 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine exhibits good solubility in common organic solvents, which facilitates its use in synthetic protocols and formulation development. Furthermore, its stability under various storage conditions makes it suitable for long-term research applications.
As research continues to progress, 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine is expected to play a pivotal role in the development of novel therapeutic agents. Its unique structural features and promising biological activities make it an attractive candidate for further investigation. Collaborative efforts between academic researchers and industry scientists will likely accelerate its translation from a laboratory compound to a clinical candidate.
The future prospects of 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine are bright, with ongoing studies focusing on elucidating its mechanism of action and optimizing its pharmacological properties. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to gain deeper insights into how this compound interacts with biological targets at the molecular level. These structural insights will guide future modifications aimed at enhancing efficacy and reducing potential side effects.
In conclusion, 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with promising preclinical data, position it as a valuable asset in the quest for novel therapeutic interventions. As our understanding of its biology expands, so too will its applications in drug discovery and development.
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